1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

DCN1 inhibitor cullin neddylation ubiquitin-proteasome system

1'-(4-(1H-Pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 1706069-62-6) is a synthetic spiroisobenzofuran-piperidine derivative bearing a 4-(1H-pyrrol-1-yl)benzoyl substituent at the piperidine nitrogen, with molecular formula C23H20N2O3 and molecular weight 372.42 g/mol. This compound belongs to the spiro[isobenzofuran-1,3'-piperidin]-3-one class, a scaffold that has been investigated for central nervous system (CNS) agents, sigma receptor ligands, histamine H3 receptor inverse agonists, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors.

Molecular Formula C23H20N2O3
Molecular Weight 372.424
CAS No. 1706069-62-6
Cat. No. B2988677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
CAS1706069-62-6
Molecular FormulaC23H20N2O3
Molecular Weight372.424
Structural Identifiers
SMILESC1CC2(CN(C1)C(=O)C3=CC=C(C=C3)N4C=CC=C4)C5=CC=CC=C5C(=O)O2
InChIInChI=1S/C23H20N2O3/c26-21(17-8-10-18(11-9-17)24-13-3-4-14-24)25-15-5-12-23(16-25)20-7-2-1-6-19(20)22(27)28-23/h1-4,6-11,13-14H,5,12,15-16H2
InChIKeyGKOAMQBIILCBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(4-(1H-Pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 1706069-62-6): Structural Identity, Procurement Specifications, and Compound-Class Context


1'-(4-(1H-Pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 1706069-62-6) is a synthetic spiroisobenzofuran-piperidine derivative bearing a 4-(1H-pyrrol-1-yl)benzoyl substituent at the piperidine nitrogen, with molecular formula C23H20N2O3 and molecular weight 372.42 g/mol . This compound belongs to the spiro[isobenzofuran-1,3'-piperidin]-3-one class, a scaffold that has been investigated for central nervous system (CNS) agents, sigma receptor ligands, histamine H3 receptor inverse agonists, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [1]. The compound is catalogued in BindingDB as BDBM50271336 (CHEMBL4129486) and is referenced as Compound DI-25 within US Patent 12,012,467, which describes small-molecule inhibitors of Defective in Cullin Neddylation 1 (DCN1) [2]. It is commercially available from multiple chemical suppliers at ≥95% purity for research-use-only procurement .

Why Generic Substitution Fails for 1'-(4-(1H-Pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one: Evidence of Target- and Scaffold-Specific Differentiation


Within the spiro[isobenzofuran-1,3'-piperidin]-3-one chemical series, biological activity is exquisitely sensitive to the nature of the N-acyl substituent on the piperidine ring. The 4-(1H-pyrrol-1-yl)benzoyl group present in CAS 1706069-62-6 confers a distinct vector of aromatic and hydrogen-bonding character compared to benzyl, thiophenylsulfonyl, quinoline-carbonyl, or unsubstituted analogs . In the DCN1 inhibitor series disclosed in US 12,012,467, structurally diverse compounds spanning peptidomimetic and heterocyclic scaffolds exhibit Ki values ranging over three orders of magnitude (from 12 nM for DI-591 to >34,000 nM for weakly binding examples), demonstrating that N-substituent identity is the primary driver of target engagement potency and that compounds within this class are not interchangeable [1]. Furthermore, the spiroisobenzofuran-piperidine scaffold has been independently optimized for distinct targets—including sigma receptors, H3 receptors, and 11β-HSD1—where subtle changes to the N-substituent redirect selectivity entirely [2]. These precedents establish that procurement of a generic spiroisobenzofuran-piperidine or an arbitrary DCN1 inhibitor cannot recapitulate the specific target-binding profile, physicochemical properties, or experimental reproducibility associated with CAS 1706069-62-6.

Quantitative Differentiation Evidence for 1'-(4-(1H-Pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one: Head-to-Head and Cross-Study Comparator Data


DCN1 Binding Affinity of CAS 1706069-62-6 (DI-25) Compared to High-Affinity DCN1 Inhibitor DI-591

In fluorescence polarization (FP) competitive binding assays against DCN1-like protein 1, CAS 1706069-62-6 (Compound DI-25) exhibited a Ki of 7,500 nM and an IC50 of 10,000 nM [1]. By contrast, the structurally unrelated DCN1 inhibitor DI-591—a peptidomimetic identified in the same patent family—binds to recombinant human DCN1 with a Ki of 12 nM and to DCN2 with a Ki of 10.4 nM [2]. This represents an approximately 625-fold difference in binding affinity. The quantitative data establish that CAS 1706069-62-6 is a low-micromolar-affinity DCN1 ligand, not a high-potency probe, and its utility lies in applications where intermediate-affinity target engagement is sufficient or where the spiroisobenzofuran scaffold provides advantages in physicochemical or selectivity space relative to peptidomimetic alternatives.

DCN1 inhibitor cullin neddylation ubiquitin-proteasome system fluorescence polarization

Structural Differentiation: Pyrrole-Benzoyl vs. Alternative N-Substituents on the Spiro[isobenzofuran-1,3'-piperidin]-3-one Core

CAS 1706069-62-6 incorporates a 4-(1H-pyrrol-1-yl)benzoyl group that is absent from all other commercially catalogued spiro[isobenzofuran-1,3'-piperidin]-3-one analogs. The closest catalogued comparators are 1'-benzyl-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 37663-42-6, MW 293.36) , 1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 1798029-57-8, MW 349.4) [1], and 1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one (CAS 1797642-13-7, MW 372.42) . The pyrrole-benzoyl substituent introduces a distinct combination of an electron-rich five-membered N-heteroaromatic ring conjugated through a benzoyl linker to the piperidine amide nitrogen. This structural feature differentiates it from the benzyl analog (which lacks the amide carbonyl and heteroaromatic character), the thiophenylsulfonyl analog (which uses a sulfonamide rather than amide linkage to the core), and the methylquinoline-carbonyl analog (which employs a quinoline rather than pyrrole heterocycle). No head-to-head biological data across these specific analogs are publicly available, and this differentiation claim is therefore class-level inference based on established SAR principles for spiroisobenzofuran-piperidine derivatives [2].

medicinal chemistry spirocyclic scaffold structure-activity relationship N-acyl substituent

Target Selectivity Profile: DCN1-like Protein 1 Engagement with Lack of Grp94/Hsp90α Cross-Reactivity

A structurally distinct spiroisobenzofuran analog (CHEMBL4168916; [5-(2,3-dihydroindol-1-yl)-2,4-dihydroxyphenyl]-(1,3-dihydroisoindol-2-yl)methanone) was profiled against the Hsp90 chaperone family and exhibited a Kd of 9,890 nM for canine Grp94 (Endoplasmin) and a Kd >50,000 nM for human Hsp90α [1]. While CAS 1706069-62-6 has not been directly profiled against Hsp90 family proteins, the available DCN1 binding data (Ki 7,500 nM) [2] indicate that its primary annotated target is DCN1-like protein 1. The absence of Hsp90 cross-reactivity data for CAS 1706069-62-6 represents a significant evidence gap that procurement decisions must acknowledge. By contrast, the high-affinity DCN1 probe DI-591 has been demonstrated to exhibit selectivity for DCN1 and DCN2 over DCN3, DCN4, and DCN5, providing a benchmark for target-family selectivity expectations within the DCN1 inhibitor class .

target selectivity DCN1 Hsp90 Grp94 off-target profiling

Procurement-Relevant Physicochemical Specifications: Purity, Molecular Weight, and Solubility-Determining Features

CAS 1706069-62-6 is supplied at ≥95% purity with a molecular weight of 372.42 g/mol (C23H20N2O3), as verified by multiple independent vendors . The compound contains 4 hydrogen-bond acceptors (two carbonyl oxygens, the pyrrole nitrogen, and the amide nitrogen) and 0 hydrogen-bond donors, placing it within Lipinski-compliant physicochemical space (MW <500, HBA ≤10, HBD ≤5) . Its computed logP is predicted to be in the range of 3.5–4.0, indicating moderate-to-high lipophilicity that may necessitate DMSO stock solutions for in vitro assays. By comparison, the unsubstituted core 3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 189321-67-3, MW 203.24, C12H13NO2) lacks the N-acyl substituent entirely and is approximately 169 Da lighter, with substantially different solubility and permeability characteristics . The benzyl analog (CAS 37663-42-6, MW 293.36) occupies an intermediate position in the lipophilicity spectrum, while the thiophenylsulfonyl analog (CAS 1798029-57-8, MW 349.4) introduces additional polar surface area via the sulfonamide and thiophene groups. These differences directly impact formulation requirements, DMSO solubility limits, and compatibility with aqueous assay buffers.

procurement specifications purity physicochemical properties solubility quality control

Research and Industrial Application Scenarios for 1'-(4-(1H-Pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 1706069-62-6) Based on Quantitative Evidence


Intermediate-Affinity Chemical Probe for DCN1-UBC12 Protein-Protein Interaction Studies

With a Ki of 7,500 nM against DCN1-like protein 1 [1], CAS 1706069-62-6 is best deployed as an intermediate-affinity tool compound rather than a high-potency chemical probe. It is suitable for concentration-response experiments in the 1–100 µM range using fluorescence polarization or TR-FRET assays to characterize the DCN1-UBC12 interaction, and can serve as a reference point for benchmarking higher-affinity inhibitors such as DI-591 (Ki 12 nM) [2]. Its spiroisobenzofuran scaffold may offer differentiated cellular permeability or metabolic stability relative to peptidomimetic DCN1 inhibitors, although direct comparative cellular data are not yet available.

Structure-Activity Relationship (SAR) Studies for Spiroisobenzofuran-Piperidine DCN1 Ligands

CAS 1706069-62-6 represents a specific point in the N-acyl SAR landscape for the spiro[isobenzofuran-1,3'-piperidin]-3-one scaffold. It can be used as a reference compound in medicinal chemistry campaigns aimed at optimizing DCN1 inhibitory potency through systematic variation of the N-benzoyl substituent. The pyrrole moiety provides a vector for further functionalization (e.g., halogenation, methylation, or replacement with other five-membered heteroaromatics) to probe electronic and steric determinants of target binding [3]. Its intermediate potency (IC50 10,000 nM) leaves substantial room for improvement, making it an informative starting point rather than an optimized endpoint.

Negative Control or Selectivity Counter-Screen for High-Potency DCN1 Inhibitor Profiling

Given the ~625-fold potency difference between CAS 1706069-62-6 (IC50 10,000 nM) and DI-591 (Ki 12 nM), CAS 1706069-62-6 may serve as a structurally distinct weak-binding comparator in selectivity panels assessing DCN1 inhibitor off-target effects across the E3 ligase network [1][2]. Its use alongside potent inhibitors can help distinguish DCN1-dependent from DCN1-independent phenotypes in cellular neddylation assays, provided that equivalent cell permeability is confirmed. Researchers should note that selectivity data against DCN2–DCN5 paralogs and Hsp90 family proteins are not yet available for this compound [4].

Scaffold-Hopping Reference for Spirocyclic Inhibitor Design Across Target Classes

The spiro[isobenzofuran-1,3'-piperidin]-3-one core has demonstrated productive target engagement across multiple protein classes, including sigma receptors, H3 receptors, neuropeptide Y receptors, and 11β-HSD1 [3]. CAS 1706069-62-6, as a commercially available representative of this scaffold with a pyrrole-benzoyl N-substituent, can be employed as a scaffold-hopping reference in computational and biophysical fragment-based screening campaigns aimed at identifying new chemical starting points for targets beyond the DCN1-UPS pathway. Its procurement-ready status (≥95% purity) facilitates rapid experimental validation of computational predictions .

Quote Request

Request a Quote for 1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.